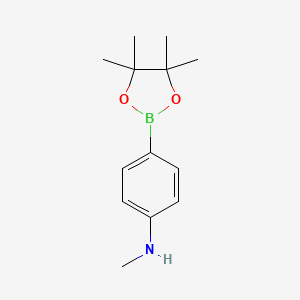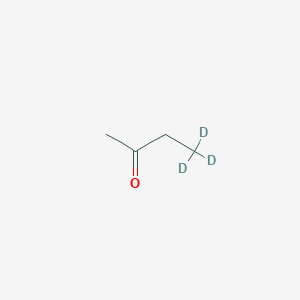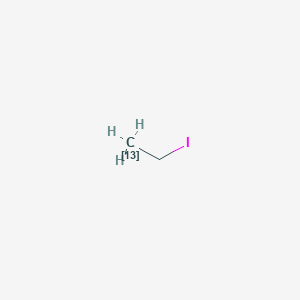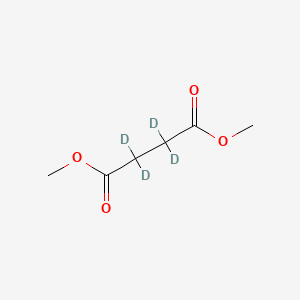
Methyl 5-acetylthiophene-2-carboxylate
Übersicht
Beschreibung
“Methyl 5-acetylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 4101-81-9 . It has a molecular weight of 185.22 .
Synthesis Analysis
The synthesis of “Methyl 5-acetylthiophene-2-carboxylate” can be achieved from 5-Acetylthiophene-2-carboxylic acid and (TRIMETHYLSILYL)DIAZOMETHANE . Another method involves a mixture of 5-acetyl-thiophene-2-carboxylic acid, iodomethane, and sodium carbonate in DMF (N,N-dimethyl-formamide), stirred at room temperature overnight .Molecular Structure Analysis
The Inchi Code of “Methyl 5-acetylthiophene-2-carboxylate” is 1S/C8H8O3S/c1-5(9)6-3-4-7(12-6)8(10)11-2/h3-4H,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 5-acetylthiophene-2-carboxylate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity and Molecular Modeling The synthesis of derivatives containing both pyrazole and thiophene pharmacophores, including Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate and its derivatives, demonstrated potent antimicrobial activities. These compounds were found to be more effective than standard drugs in in vitro tests against specific fungal species. Molecular modeling of the most active compounds provided insights into their potential mechanisms of action (Mabkhot et al., 2015).
Pharmaceutical and Herbicide Intermediate Recovery Research into the recovery of acetic acid from the production process of Methyl 3-chlorosulfonyl-thiophene-2-carboxylate, an intermediate for pharmaceuticals and herbicides, highlighted the challenges and solutions for recycling acetic acid used as a solvent. This study provides a foundation for more sustainable production practices in the chemical industry (Wang Tian-gui, 2006).
Genotoxic and Carcinogenic Potential Assessment A study on the genotoxic and carcinogenic potentials of thiophene derivatives, including Methyl 3-amino-4-methylthiophene-2-carboxylate, utilized in vitro and in silico methodologies. The research aimed to understand the toxic effects of these compounds, contributing valuable data for their safe use in pharmaceuticals (Lepailleur et al., 2014).
Synthesis Applications The synthesis of Arotinolol Hydrochloride from 5-Acetylthiophene-2-carboxylic acid through several steps illustrates the compound's application in pharmaceutical manufacturing. This process demonstrates the versatility of Methyl 5-acetylthiophene-2-carboxylate derivatives in synthesizing complex molecules (Hongbin et al., 2011).
Metal-Organic Frameworks (MOFs) Functionalization Research on the functionalization of microporous lanthanide-based metal-organic frameworks (MOFs) with dicarboxylate ligands containing methyl-substituted thieno[2,3-b]thiophene groups reveals the compound's potential in enhancing sensing activities and magnetic properties of MOFs. These advancements could lead to new applications in gas adsorption and sensing (Wang et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 5-acetylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-5(9)6-3-4-7(12-6)8(10)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCGDQGSNGPPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522895 | |
| Record name | Methyl 5-acetylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-acetylthiophene-2-carboxylate | |
CAS RN |
4101-81-9 | |
| Record name | 2-Thiophenecarboxylic acid, 5-acetyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4101-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-acetylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-2-chloro-N-[2-(ethylamino)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B1600962.png)









